molecular formula C12H21NO4 B13201817 tert-butyl N-[2-(oxan-4-yl)-2-oxoethyl]carbamate

tert-butyl N-[2-(oxan-4-yl)-2-oxoethyl]carbamate

Cat. No.: B13201817
M. Wt: 243.30 g/mol
InChI Key: RCHYUVWLGRYUCH-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(oxan-4-yl)-2-oxoethyl]carbamate is a chemical building block of significant interest in synthetic organic and medicinal chemistry. It features a tert-butyloxycarbonyl (Boc)-protected amine group and a ketone functionality linked to a tetrahydropyran (oxane) ring . The Boc protecting group is a cornerstone in modern synthetic methodology, as it is widely used for the protection of amines in peptide synthesis and the preparation of complex molecules; it is stable under a variety of conditions but can be readily removed using acidic treatment . The presence of the ketone carbonyl adjacent to the Boc-protected amine creates a versatile scaffold for further chemical transformations. Researchers can leverage this structure in multiple pathways: the ketone can undergo nucleophilic addition or reductive amination reactions, while the protected amine, once deprotected, serves as a crucial handle for constructing molecular complexity. The tetrahydropyran ring is a common motif in biologically active compounds and pharmaceuticals, often contributing to favorable metabolic stability and pharmacokinetic properties . As such, this compound serves as a key intermediate for the synthesis of more complex molecules, particularly in the construction of heterocyclic compounds and for the incorporation of the oxan-4-yl moiety into potential drug candidates. Its primary research value lies in its application as a versatile building block for the development of new chemical entities.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl N-[2-(oxan-4-yl)-2-oxoethyl]carbamate

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-8-10(14)9-4-6-16-7-5-9/h9H,4-8H2,1-3H3,(H,13,15)

InChI Key

RCHYUVWLGRYUCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1CCOCC1

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substituents

a. tert-Butyl N-[2-(Morpholin-4-yl)-2-Oxoethyl]carbamate (CAS 114703-81-0)

  • Molecular Formula : C₁₂H₂₂N₂O₄
  • Substituent : Morpholine (a six-membered ring with one oxygen and one nitrogen atom).
  • This compound is often used in kinase inhibitors and antimicrobial agents due to morpholine’s pharmacophoric prevalence .

b. tert-Butyl N-(4-Cyanooxan-4-yl)carbamate (CAS 1860028-25-6)

  • Molecular Formula : C₁₁H₁₈N₂O₃
  • Substituent: Cyano-tetrahydropyran (electron-withdrawing cyano group).
  • Key Differences: The cyano group increases electrophilicity, making this compound reactive in nucleophilic substitution reactions. It is employed in peptide coupling and agrochemical synthesis .

c. tert-Butyl N-(4-Aminooxolan-3-yl)carbamate (CAS 2305080-35-5)

  • Molecular Formula : C₉H₁₈N₂O₃
  • Substituent: Amino-tetrahydrofuran (a five-membered oxygen-containing ring with an amino group).
  • Key Differences: The amino group enables participation in Schiff base formation or cross-coupling reactions. This derivative is pivotal in synthesizing antiviral and anticancer agents .

Analogues with Aromatic or Aliphatic Substituents

a. tert-Butyl N-[2-(4-Bromophenyl)-2-Oxoethyl]carbamate (CAS Not Listed)

  • Molecular Formula: C₁₃H₁₆BrNO₃
  • Substituent : 4-Bromophenyl.
  • Key Differences : The bromine atom facilitates Suzuki-Miyaura cross-coupling reactions. This compound is a precursor in synthesizing biphenyl-based HDAC inhibitors .

b. tert-Butyl (3-Oxocyclopentyl)carbamate (CAS 847416-99-3)

  • Molecular Formula: C₁₀H₁₇NO₃
  • Substituent : 3-Oxocyclopentyl.
  • Key Differences : The ketone group on the cyclopentane ring allows for further functionalization via reduction or Grignard reactions. It is used in prostaglandin analogs and anti-inflammatory drugs .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula CAS Number Substituent Key Properties Applications
tert-Butyl N-[2-(oxan-4-yl)-2-oxoethyl]carbamate C₁₂H₂₁NO₄ Not Provided Oxan-4-yl Hydrolytic stability, moderate polarity Neurological drug intermediates
tert-Butyl N-[2-(morpholin-4-yl)-2-oxoethyl]carbamate C₁₂H₂₂N₂O₄ 114703-81-0 Morpholin-4-yl Enhanced solubility, H-bonding capacity Kinase inhibitors
tert-Butyl N-(4-cyanooxan-4-yl)carbamate C₁₁H₁₈N₂O₃ 1860028-25-6 Cyanooxan-4-yl Electrophilic reactivity Peptide coupling
tert-Butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate C₁₃H₁₆BrNO₃ Not Provided 4-Bromophenyl Cross-coupling versatility HDAC inhibitors
tert-Butyl (3-oxocyclopentyl)carbamate C₁₀H₁₇NO₃ 847416-99-3 3-Oxocyclopentyl Ketone functionalization Anti-inflammatory agents

Biological Activity

Tert-butyl N-[2-(oxan-4-yl)-2-oxoethyl]carbamate is a compound of significant interest in biological research due to its unique structural features and potential therapeutic applications. The compound contains a carbamate functional group linked to a tert-butyl moiety and an oxan-4-yl group, which contributes to its reactivity and biological activity. This article explores the biological activity of this compound, including its mechanism of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₁H₁₉N₁O₃, with a molecular weight of approximately 213.28 g/mol. The structure includes a cyclic ether (oxane) and a carbonyl group, which enhance its reactivity.

The mechanism of action of this compound primarily involves its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to modifications that alter enzyme activity, making it useful for studying various biochemical pathways. Specifically, the compound is utilized in enzyme-catalyzed reactions and metabolic pathway investigations.

Enzyme Interactions

The compound has been shown to affect enzyme interactions significantly. It can act as both a substrate and an inhibitor in enzymatic assays, providing insights into enzyme function and regulation. For example, studies indicate that it can modulate the activity of specific enzymes involved in metabolic pathways.

Potential Therapeutic Uses

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with biological targets suggests it could be developed into drug candidates aimed at treating various diseases. Research has indicated its efficacy in inhibiting certain viral activities, particularly in the context of Hepatitis C virus inhibitors .

Case Studies

  • Enzymatic Activity Modulation : A study demonstrated that this compound could inhibit the activity of specific enzymes involved in metabolic processes, leading to altered cellular responses. This modulation was quantified using standard enzymatic assays.
  • Therapeutic Potential Against Hepatitis C : In vitro studies have shown that derivatives of this compound exhibit inhibitory effects on Hepatitis C virus replication. These findings suggest that further development could lead to effective antiviral therapies .

Data Table: Summary of Biological Activities

Activity Type Description Reference
Enzyme InhibitionModulates activity of enzymes involved in metabolic pathways
Antiviral ActivityInhibits Hepatitis C virus replication
Substrate for Enzymatic AssaysServes as substrate/inhibitor in enzymatic studies

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